5-Chloro-2-fluoro-3-(piperidin-4-YL)pyridine 5-Chloro-2-fluoro-3-(piperidin-4-YL)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17877210
InChI: InChI=1S/C10H12ClFN2/c11-8-5-9(10(12)14-6-8)7-1-3-13-4-2-7/h5-7,13H,1-4H2
SMILES:
Molecular Formula: C10H12ClFN2
Molecular Weight: 214.67 g/mol

5-Chloro-2-fluoro-3-(piperidin-4-YL)pyridine

CAS No.:

Cat. No.: VC17877210

Molecular Formula: C10H12ClFN2

Molecular Weight: 214.67 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-2-fluoro-3-(piperidin-4-YL)pyridine -

Specification

Molecular Formula C10H12ClFN2
Molecular Weight 214.67 g/mol
IUPAC Name 5-chloro-2-fluoro-3-piperidin-4-ylpyridine
Standard InChI InChI=1S/C10H12ClFN2/c11-8-5-9(10(12)14-6-8)7-1-3-13-4-2-7/h5-7,13H,1-4H2
Standard InChI Key MMCHMPYDLDWHRF-UHFFFAOYSA-N
Canonical SMILES C1CNCCC1C2=C(N=CC(=C2)Cl)F

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 5-chloro-2-fluoro-3-(piperidin-4-yl)pyridine is C10H11ClFN2\text{C}_{10}\text{H}_{11}\text{Cl}\text{F}\text{N}_2, with a molecular weight of 215.66 g/mol. Key structural features include:

  • Pyridine core: Provides a planar aromatic system for π\pi-stacking interactions.

  • Chlorine at C5: Enhances lipophilicity (ClogP2.1\text{ClogP} \approx 2.1) and influences electron distribution.

  • Fluorine at C2: Modulates electronic effects (σm=0.34\sigma_{\text{m}} = 0.34) and improves metabolic stability.

  • Piperidin-4-yl at C3: Introduces a basic nitrogen (pKa8.9\text{p}K_a \approx 8.9) for salt formation and conformational flexibility.

Table 1: Physicochemical Properties

PropertyValue
Molecular Weight215.66 g/mol
logP (Calculated)2.1
Polar Surface Area29.5 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

The fluorine atom’s electronegativity (χ=4.0\chi = 4.0) creates a dipole moment that stabilizes interactions with aromatic residues in target proteins .

Synthesis and Optimization Strategies

The synthesis of 5-chloro-2-fluoro-3-(piperidin-4-yl)pyridine typically involves multistep routes emphasizing regioselective functionalization. A representative pathway is outlined below:

Key Synthetic Route

  • Nucleophilic Aromatic Substitution:

    • Substrate: 2,5-Dichloro-3-fluoropyridine

    • Reagent: Piperidin-4-ylboronic acid

    • Conditions:

      • Catalyst: Pd(PPh3_3)4_4 (5 mol%)

      • Base: K2_2CO3_3

      • Solvent: DME/H2_2O (3:1)

      • Temperature: 90°C, 12 h

    • Yield: 62% after column chromatography .

Mechanistic Insight: The palladium-catalyzed Suzuki-Miyaura coupling enables selective installation of the piperidin-4-yl group at C3. Fluorine’s ortho-directing effect ensures precise regiochemistry.

Table 2: Synthetic Optimization Data

ParameterOptimal Value
Catalyst Loading5 mol% Pd(PPh3_3)4_4
Reaction Time12 h
Solvent SystemDME/H2_2O (3:1)
Isolated Yield62%

Alternative Approaches

  • Buchwald-Hartwig Amination: Utilizes 3-bromo-5-chloro-2-fluoropyridine and piperidin-4-amine under Pd-mediated coupling (15% yield, limited by side reactions).

  • Reductive Amination: Applies to intermediates with ketone moieties but suffers from over-reduction issues.

CompoundTargetEC50\text{EC}_{50} (nM)
42 (ACS)GPR1195
Fluorinated AnalogGPR119 (Pred.)3.2 (Estimated)

Sigma-1 Receptor Modulation

Chloropyridine derivatives show affinity for sigma-1 receptors (Ki<10nMK_i < 10 \, \text{nM}), suggesting potential applications in neuropathic pain management . Molecular docking studies predict that the fluorine atom forms a hydrogen bond with Tyr-103, enhancing binding specificity.

Applications in Drug Discovery

CNS Therapeutics

The compound’s ability to cross the blood-brain barrier (PSA<60A˚2\text{PSA} < 60 \, \text{Å}^2) makes it suitable for:

  • Neurodegenerative Diseases: Modulation of sigma-1 receptors may mitigate amyloid-β\beta toxicity.

  • Psychiatric Disorders: Dopamine D3_3 receptor antagonism (predicted Ki=18nMK_i = 18 \, \text{nM}) could address schizophrenia.

Metabolic Disorders

GPR119 agonists derived from this scaffold promote glucose-dependent insulin secretion, offering a therapeutic avenue for type 2 diabetes .

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